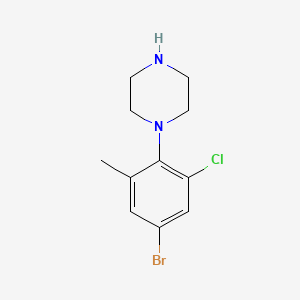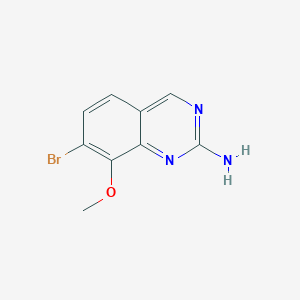
7-Bromo-8-methoxyquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-8-methoxyquinazolin-2-amine is a quinazoline derivative known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methoxyquinazolin-2-amine typically involves multiple steps, starting with the formation of the quinazoline core. Common synthetic routes include:
Aza-reaction: This involves the cyclization of o-aminobenzonitrile derivatives with halogenated compounds.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasonic waves are employed to enhance the reaction rate and improve product purity.
Phase-transfer catalysis reaction: This technique uses a phase-transfer catalyst to transfer reactants between different phases, promoting the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-8-methoxyquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different quinazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Non-brominated quinazoline derivatives.
Substitution: A range of functionalized quinazoline derivatives.
Scientific Research Applications
7-Bromo-8-methoxyquinazolin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Bromo-8-methoxyquinazolin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-Bromo-8-methoxyquinazolin-2-amine is compared with other quinazoline derivatives, highlighting its uniqueness:
Similar Compounds: Other brominated and methoxylated quinazoline derivatives.
Uniqueness: The presence of both bromine and methoxy groups on the quinazoline core gives this compound distinct chemical and biological properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
7-bromo-8-methoxyquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-14-8-6(10)3-2-5-4-12-9(11)13-7(5)8/h2-4H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVOEPZSJVTRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CN=C(N=C21)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
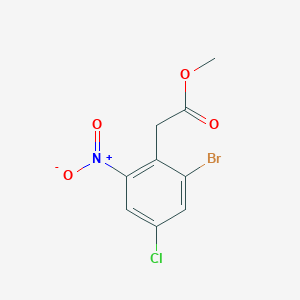
![tert-Butyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B8129216.png)
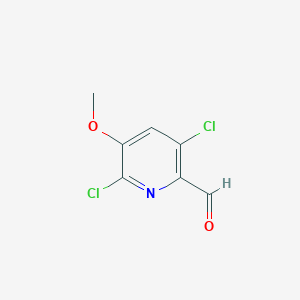
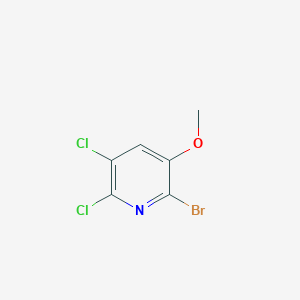
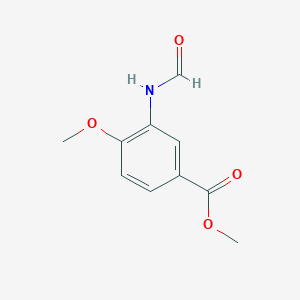
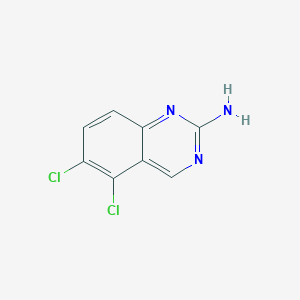
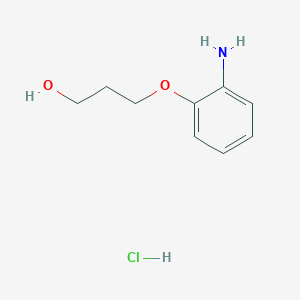
![tert-Butyl 4-[(3S)-3-methyl-5-oxo-2H,3H-[1,3]oxazolo[2,3-a]isoindol-9b-yl]piperazine-1-carboxylate](/img/structure/B8129240.png)
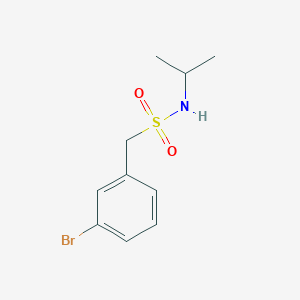
![Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate](/img/structure/B8129254.png)
![2'-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B8129280.png)


